molecular formula C10H11NO4S B8734818 Methyl 2-(5-methyl-2-nitrophenylthio)acetate

Methyl 2-(5-methyl-2-nitrophenylthio)acetate

Cat. No. B8734818
M. Wt: 241.27 g/mol
InChI Key: IPNCTDBEIVAYTQ-UHFFFAOYSA-N
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Patent
US05321025

Procedure details

Methyl thioglycolate (3.18 g) was added to a mixture of 3-fluoro-4-nitrotoluene (4.65 g), sodium bicarbonate (3 g) and methanol (46 ml) and the mixture was heated to 70° C. for 5 hours. The mixture was cooled to ambient temperature and partitioned between diethyl ether and water. The organic phase was washed with a saturated aqueous sodium bicarbonate solution and with brine, dried (MgSO4) and evaporated. The residue was recrystallised from a mixture of diethyl ether and hexane to give methyl 2-(5-methyl-2-nitrophenylthio)acetate (6.5 g, 90%), m.p. 74°-75° C.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].F[C:8]1[CH:9]=[C:10]([CH3:17])[CH:11]=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15].C(=O)(O)[O-].[Na+]>CO>[CH3:17][C:10]1[CH:9]=[CH:8][C:13]([N+:14]([O-:16])=[O:15])=[C:12]([S:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.18 g
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
4.65 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
46 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether and water
WASH
Type
WASH
Details
The organic phase was washed with a saturated aqueous sodium bicarbonate solution and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from a mixture of diethyl ether and hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C(C1)SCC(=O)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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